molecular formula C19H20N2OS2 B15151169 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide

4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B15151169
M. Wt: 356.5 g/mol
InChI Key: VXWKEHFSOGXMEW-UHFFFAOYSA-N
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Description

4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable benzoyl chloride derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can optimize reaction conditions, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide is unique due to its specific combination of a thiazole ring with a benzamide group and a dimethylphenyl substituent.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C19H20N2OS2/c1-13-3-8-17(14(2)11-13)21-18(22)16-6-4-15(5-7-16)12-24-19-20-9-10-23-19/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)

InChI Key

VXWKEHFSOGXMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NCCS3)C

Origin of Product

United States

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